Methyl 2-cyano-3-methoxyacrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-2-cyano-3-methoxyprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-9-4-5(3-7)6(8)10-2/h4H,1-2H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNUFSNBWSLFIN-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C#N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C#N)/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Pathways for Methyl 2 Cyano 3 Methoxyacrylate
Established Synthetic Routes to Methyl 2-cyano-3-methoxyacrylate
Condensation Reactions Utilizing Methyl Cyanoacetate (B8463686) Precursors
A foundational and widely employed method for the synthesis of this compound and its analogs involves the condensation of methyl cyanoacetate with an orthoformate. For instance, the synthesis of (E)-Methyl 2-cyano-3-ethoxyacrylate is achieved through the reaction of methyl cyanoacetate and triethyl orthoformate. chemicalbook.com This type of reaction, often a Knoevenagel condensation, can be catalyzed by various agents. Studies have shown that calcite or fluorite can effectively catalyze the Knoevenagel condensation between methyl cyanoacetate and aromatic aldehydes, yielding corresponding α-cyanocinnamic esters. sigmaaldrich.com
In a related context, sodium methoxide-initiated condensation between methyl cyanoacetate and methyl methoxymethyleneacetoacetate has been explored, leading to various cyclic products depending on the reaction conditions. rsc.org This highlights the versatility of methyl cyanoacetate as a precursor in condensation reactions. sigmaaldrich.comrsc.org
| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product |
| Methyl Cyanoacetate | Triethyl orthoformate | Not specified | (E)-Methyl 2-cyano-3-ethoxyacrylate |
| Methyl Cyanoacetate | Aromatic Aldehydes | Calcite or Fluorite | (E)-α-cyanocinnamic esters |
| Methyl Cyanoacetate | Methyl methoxymethyleneacetoacetate | Sodium methoxide | 2-pyridone or 2-pyrone |
This table summarizes condensation reactions involving methyl cyanoacetate.
Photochemical Decomposition Approaches in Synthesis
While direct photochemical decomposition for the primary synthesis of this compound is not extensively documented in the provided results, photochemical methods are emerging as powerful tools in organic synthesis, particularly for the creation of complex molecules. nih.gov Visible-light photocatalysis, for example, utilizes photocatalysts to promote single electron transfer (SET) or energy transfer (ET) reactions, enabling unique reaction pathways. nih.gov Although a direct application to this compound synthesis is not detailed, the principles of photochemical decomposition could theoretically be applied to suitable precursors to generate the desired acrylate (B77674) structure.
Catalytic Elimination Strategies for Advanced Precursors
Catalytic elimination represents another strategic approach to forming the double bond in acrylates. A patented method for preparing methyl 3-methoxyacrylate involves a one-pot process where methyl 3-methoxy-3-R-oxypropionate (where R is propyl or butyl) reacts with methanol (B129727) in the presence of a catalyst like potassium hydrogen sulfate (B86663), sodium bisulfate, or p-toluenesulfonic acid. google.com This process involves an initial ether exchange followed by a thermal cracking (elimination) step to yield the final product. google.compatsnap.com
A similar strategy is described for preparing methyl 3-methoxyacrylate from methyl 3,3-dimethoxypropionate, which is cracked under the action of a catalyst at elevated temperatures. patsnap.com These methods demonstrate the utility of elimination reactions from appropriately substituted propionate (B1217596) precursors to generate the desired acrylate.
Novel and Optimized Synthetic Protocols for this compound Derivatives
Organocatalytic Multicomponent Synthesis
A significant advancement in the synthesis of related compounds is the development of organocatalytic multicomponent reactions. A novel approach for the synthesis of 3-substituted 3-(cyanomethoxy)acrylates has been designed, utilizing aldehydes, acetone (B3395972) cyanohydrin (as a cyanide source), and methyl propiolate. nih.gov This reaction is efficiently catalyzed by a small amount of N-methyl morpholine (B109124) (2.5 mol%), proceeding in one pot under open atmosphere and delivering the products in excellent yields with a high preference for the E-isomer. nih.gov This method is noted for its operational simplicity, economic viability, and environmental friendliness. nih.gov
Organocatalysis has also been successfully applied to the synthesis of various heterocyclic derivatives, such as 2-amino-3-cyano-4H-chromenes, through multicomponent reactions. mdpi.comasymmetricorganocatalysis.com These strategies often employ bifunctional catalysts, like thiourea (B124793) derivatives, to control stereochemistry and achieve high yields and enantioselectivities. mdpi.comnih.gov
| Aldehyde | Cyanide Source | Vinyl Component | Catalyst | Product |
| Benzaldehyde | Acetone cyanohydrin | Methyl propiolate | N-methyl morpholine | Methyl 3-(cyanomethoxy)-3-phenylacrylate |
This table illustrates an example of an organocatalytic multicomponent synthesis.
Continuous Flow Synthesis Methodologies
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including active pharmaceutical ingredients (APIs). nih.govscielo.br This methodology offers advantages such as improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. scielo.br While a specific continuous flow synthesis for this compound is not detailed in the provided search results, the synthesis of related structures, such as the opioid drug Remifentanil, has been successfully demonstrated using continuous flow. scielo.br The key N-alkylation step in the synthesis of Remifentanil was achieved with a high yield (94%) and a significant space-time yield in a microreactor. scielo.br The principles of continuous flow, including precise control over reaction parameters and the potential for integrating purification steps, are highly applicable to the synthesis of fine chemicals like this compound and its derivatives. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of industrial chemicals is a paramount objective in modern chemical manufacturing, aiming to reduce environmental impact and enhance process efficiency. For a compound like this compound, which serves as a valuable intermediate, designing synthetic pathways that are safe, sustainable, and economically viable is of critical importance. The principles of green chemistry, such as waste prevention, atom economy, use of catalysis, and employment of safer solvents and conditions, provide a framework for developing these improved synthetic methodologies. youtube.comrsc.org
Research into the synthesis of related acrylate and methacrylate (B99206) monomers has highlighted a significant shift away from traditional routes that often involve hazardous materials and generate substantial waste. For instance, the production of methyl methacrylate (MMA) is moving away from the acetone cyanohydrin (ACH) process, which uses highly toxic hydrogen cyanide, towards cleaner, catalytic technologies. rsc.orgrsc.org These alternative routes often utilize safer feedstocks and are designed to be more atom-economical. rsc.orgrsc.org Such advancements in related fields provide a strong foundation and inspiration for developing greener syntheses of this compound.
Key strategies for a greener synthesis of this compound focus on several core green chemistry principles:
Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are effective in small amounts and can be recycled and reused, minimizing waste. youtube.com For reactions like the Knoevenagel condensation, which can be adapted for this synthesis, traditional base catalysts can be replaced with more environmentally benign alternatives. Research has shown that organocatalysts, such as amino acid-based ionic liquids, can efficiently drive Knoevenagel condensations under solvent-free conditions. chemrxiv.org Furthermore, solid acid catalysts like potassium hydrogen sulfate or sodium bisulfate have been patented for the synthesis of related methoxyacrylates, offering advantages in separation and reusability. google.comgoogle.com
Safer Solvents and Reagents: The choice of solvents and reagents is crucial. Ideally, reactions should be conducted without a solvent or in environmentally benign solvents like water or alcohols. rsc.org A notable development in the synthesis of MMA involves a catalyst-free approach at room temperature using an organic superbase (DBU) and CO2. This method uses methanol as both a reactant and a solvent, which also facilitates the separation of the product and the recovery of the superbase, achieving a high yield of 92%. rsc.org Adapting such a methodology could lead to a highly efficient and green synthesis of this compound.
The following table outlines and compares potential green synthetic strategies for this compound based on these principles.
| Synthetic Strategy | Reactant 1 | Reactant 2 | Catalyst / Reagent | Solvent | Key Green Advantages | Potential Yield/Selectivity |
| Catalytic Condensation | Methyl cyanoacetate | Trimethyl orthoformate | Acetic Anhydride | None (or minimal) | High atom economy, potential for solvent-free conditions. | High yield, analogous to ethoxy derivative synthesis. chemicalbook.com |
| Organocatalyzed Knoevenagel Condensation | Methyl cyanoacetate | Trimethyl orthoformate | Amino Acid-based Ionic Liquid | Solvent-free | Use of a recyclable, biodegradable organocatalyst; avoidance of solvent waste. chemrxiv.org | High yields have been reported for similar solvent-free Knoevenagel reactions. chemrxiv.org |
| One-Pot Solid Acid Catalysis | 3-methoxy-3-alkoxypropionate precursor | Methanol | Potassium Hydrogen Sulfate (KHSO₄) | Methanol (Reactant & Solvent) | One-pot process reduces waste and energy; solid acid catalyst is easily separable and reusable. google.comgoogle.com | Yields of over 70% have been reported for analogous one-pot systems. google.com |
| DBU-Mediated Catalyst-Free Synthesis | Methyl cyanoacetate & Methanol | Propargyl alcohol (as a potential precursor route) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) & CO₂ | Methanol | Catalyst-free at room temperature; DBU is recoverable; methanol acts as a green solvent and reagent. rsc.org | Very high yields (e.g., 92% for MMA) and selectivity in the analogous system. rsc.org |
By focusing on these green chemistry principles, the development of synthetic pathways for this compound can move towards more sustainable and efficient manufacturing processes, aligning with the broader goals of the chemical industry to minimize its environmental footprint.
Mechanistic Investigations of Chemical Reactions Involving Methyl 2 Cyano 3 Methoxyacrylate
Isomerization and Rearrangement Mechanisms in Methyl 2-cyano-3-methoxyacrylate Systems
This compound is a versatile chemical intermediate, and understanding its potential for isomerization and rearrangement is crucial for controlling reaction pathways and product distributions. This section explores the mechanistic aspects of these transformations.
The geometric isomers of this compound, the (E)- and (Z)-isomers, are key in its chemistry. The (E)-isomer is generally the thermodynamically more stable and commercially prevalent form. However, the (Z)-isomer is a critical intermediate in the synthesis of various important compounds, including the fungicide azoxystrobin.
Studies have shown that the isomerization between the (E) and (Z) forms can be induced both thermally and photochemically. The photochemical isomerization is of particular interest as it can proceed under milder conditions. Irradiation with UV light, typically in the range of 254 to 350 nm, can lead to a photostationary state containing a significant proportion of the (Z)-isomer. The mechanism is believed to involve the excitation of the π-system of the acrylate (B77674), leading to a temporary loss of double-bond character and allowing for rotation around the C2-C3 bond.
Thermal isomerization, while possible, generally requires higher temperatures and may be accompanied by competing decomposition or polymerization reactions. The equilibrium between the two isomers is dependent on the solvent and temperature.
Table 1: Conditions for Isomerization of this compound
| Isomerization Type | Conditions | Outcome |
| Photochemical | UV irradiation (e.g., 254 nm) in a suitable solvent (e.g., methanol) | Formation of a photostationary state with a mixture of (E) and (Z) isomers. |
| Thermal | Heating in an appropriate solvent | Equilibrium shifts towards the thermodynamically more stable (E)-isomer. |
While enol-keto tautomerism is a common phenomenon in β-dicarbonyl compounds, the case of this compound is unique due to the methoxy (B1213986) group at the 3-position. The presence of this group generally locks the molecule in the enol ether form.
However, under specific reaction conditions, particularly in the presence of strong bases or acids, proton transfer events can become relevant. For instance, the acidity of the proton at the 3-position can be exploited in certain synthetic transformations. While detailed studies focusing solely on the tautomerism of this compound are not extensively reported, its reactivity in various condensation reactions suggests the involvement of transient ionic species that are formed through proton abstraction or addition.
In the context of its synthesis, the final step often involves the methylation of a salt of methyl 2-cyano-3-hydroxyacrylate. This reaction inherently involves the manipulation of the protonation state of the molecule, highlighting the practical importance of understanding its acid-base properties.
Stereochemical and Conformational Analysis of Methyl 2 Cyano 3 Methoxyacrylate
E/Z Isomerism and Geometric Configuration Studies
Methyl 2-cyano-3-methoxyacrylate can exist as E and Z geometric isomers due to the restricted rotation around the C=C double bond. studymind.co.uksavemyexams.com The designation of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign priority to the substituents on each carbon of the double bond. chemguide.co.uk For one carbon of the double bond, the methoxy (B1213986) group (-OCH3) has a higher priority than the hydrogen atom. For the other carbon, the methyl ester group (-COOCH3) and the cyano group (-CN) are the substituents.
Experimental studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy have been crucial in determining the isomeric composition of this compound. researchgate.net NMR spectra have shown that this compound, which lacks the ability to form strong intramolecular hydrogen bonds, is predominantly prepared as the pure E isomer. researchgate.net However, in more polar solvents such as dimethyl sulfoxide (B87167) (DMSO), the presence of a second conformer has been detected. researchgate.net X-ray analysis of the solid state has revealed the presence of two conformers, identified as EZ and EE. researchgate.net
Table 1: Experimentally Observed Isomers and Conformers of this compound
| Method | Solvent/Phase | Observed Isomers/Conformers |
| NMR Spectroscopy | Chloroform, Acetonitrile | Pure E isomer |
| NMR Spectroscopy | DMSO | E isomer and a second conformer |
| X-ray Analysis | Solid | EZ and EE conformers |
Data sourced from Gatial et al. (2011) researchgate.net
Theoretical calculations, specifically ab initio calculations at the MP2 level with a 6-311++G** basis set, have been employed to predict the relative stabilities of the different isomers and conformers of this compound. researchgate.net These calculations support the experimental findings and provide a deeper understanding of the energetic landscape of the molecule. The calculations suggest that for the isolated molecule in a vacuum, various conformational structures are possible. researchgate.net The relative energies of these conformers are influenced by the orientation of the methoxy and methyl ester groups. researchgate.net
Conformational Analysis and Rotational Barriers
The conformational flexibility of this compound arises from the rotation around its single bonds, particularly the C-O and C-C single bonds. researchgate.net This rotation leads to different spatial arrangements of the methyl ester, methoxy, and cyano groups.
In this compound, the potential for intramolecular hydrogen bonding is limited compared to its amino-substituted analogs. researchgate.net However, weak intramolecular interactions, such as dipole-dipole interactions and steric repulsions between the substituent groups, play a significant role in determining the preferred conformations and the rotational barriers. researchgate.netanu.edu.au The absence of a strong intramolecular hydrogen bond in this compound is a key factor in its preference for the E isomeric form. researchgate.net
Solvent Effects on Isomerizational and Conformational Equilibria.researchgate.net
The equilibrium between different isomers and conformers of this compound (MCMA) is not static and can be dynamically influenced by the solvent. researchgate.net Spectroscopic and computational methods have been employed to understand these solvent-induced shifts.
Polarity-Induced Isomerization.researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in observing the influence of solvent polarity on the isomeric forms of this compound. researchgate.net While MCMA is typically prepared as the pure E isomer, studies have shown that the polarity of the solvent can facilitate the appearance of other conformers. researchgate.net
A notable observation is the detection of a second conformer when MCMA is dissolved in a more polar solvent like dimethyl sulfoxide (DMSO). researchgate.net This suggests that the increased polarity of the medium can lower the energy barrier for rotation around the C=C double bond, which has a reduced double bond character due to the push-pull nature of the substituents. The electron-donating methoxy group (-OCH3) and the electron-withdrawing cyano (-CN) and methoxycarbonyl (-COOCH3) groups create a charge-separated resonance structure, making the molecule susceptible to solvent stabilization effects.
In a comparative context, similar push-pull systems like methyl-2-cyano-3-aminoacrylate (MCAA) and methyl-2-cyano-3-methylaminoacrylate (MCMAA) exhibit an isomerization from the Z to the E isomer in the highly polar environment of DMSO. researchgate.net For MCMA, which lacks the intramolecular hydrogen bonding present in MCAA and MCMAA, the primary observed effect in polar solvents is the emergence of a second conformer of the predominant E isomer. researchgate.net
Table 1: Solvent-Dependent Conformational Behavior of this compound
| Solvent | Predominant Isomer | Observed Conformers | Spectroscopic Method |
| Chloroform | E | One | NMR |
| Acetonitrile | E | One | NMR |
| DMSO | E | Two | NMR |
This table illustrates the detection of an additional conformer of the E isomer in the polar solvent DMSO, as observed by NMR spectroscopy.
Solvation Models and Their Impact on Conformational Preferences.researchgate.net
Theoretical calculations, particularly those employing ab initio methods with the inclusion of solvent effects, provide a molecular-level understanding of the conformational preferences of this compound. researchgate.net These computational models support the experimental findings and offer insights into the energetics of the different conformers in various solvents.
The stability of the conformers of MCMA is influenced by the orientation of the methoxy and methylester groups. X-ray analysis has identified the presence of two conformers, EZ and EE, in the solid state. researchgate.net Computational studies, likely employing models such as the Polarizable Continuum Model (PCM) or similar solvation models, help to rationalize the experimental observations in solution. These models approximate the solvent as a continuous dielectric medium, which interacts with the solute's charge distribution.
For MCMA, the calculated energy differences between conformers in the gas phase and in different solvents can predict the most stable forms. The detection of a second conformer in DMSO by NMR is corroborated by these ab initio solvent effect calculations, which would show a smaller energy difference between the conformers in a simulated DMSO environment compared to less polar solvents. researchgate.net
Table 2: Theoretically Studied Conformers of this compound
| Conformer | Description |
| EZ | E configuration at the C=C bond, Z orientation of the methylester group |
| EE | E configuration at the C=C bond, E orientation of the methylester group |
This table outlines the conformers of the E isomer of this compound that have been identified and studied.
The application of these solvation models is crucial for accurately predicting how the polarity of the solvent stabilizes different charge distributions within the various conformers, thereby influencing their relative populations in solution.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Methyl 2 Cyano 3 Methoxyacrylate
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Assignment
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and for studying its conformational isomers. The IR and Raman spectra of methyl 2-cyano-3-methoxyacrylate have been recorded and analyzed, providing insight into its molecular structure. researchgate.netresearchgate.net
In a study of this compound (MCMA), along with related compounds, IR and Raman spectra were recorded for the solid state and for solutions in various solvents. researchgate.netresearchgate.net This allowed for a detailed vibrational analysis. These spectra are complex, with numerous bands corresponding to the various stretching and bending modes of the molecule's functional groups. Key vibrational modes include the C≡N stretch of the cyano group, the C=O stretch of the ester, the C=C stretch of the acrylate (B77674) backbone, and various C-H and C-O stretching and bending vibrations.
Research has shown that in less polar solutions, this compound can exist as two different conformers. researchgate.net These conformers likely arise from the rotation around the C-C and C-O single bonds. The presence of these conformers is revealed by the appearance of distinct vibrational bands in the spectra. In more polar solvents, the equilibrium between these conformers can shift, leading to changes in the observed spectra. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise structure and stereochemistry of organic molecules. intertek.com For this compound, ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity of atoms and the chemical environment of each nucleus. researchgate.netresearchgate.net
The ¹H NMR spectrum of this compound displays characteristic signals for the different types of protons in the molecule. These include signals for the methoxy (B1213986) protons (-OCH₃), the ester methyl protons (-COOCH₃), and the vinylic proton (=CH-). The chemical shifts (δ) of these protons are influenced by their local electronic environment.
NMR spectra have revealed that this compound is typically prepared as the pure E isomer. researchgate.net However, in more polar solvents such as dimethyl sulfoxide (B87167) (DMSO), the presence of a second conformer can be detected. researchgate.net This is consistent with findings from vibrational spectroscopy. The coupling constants (J) between adjacent protons can provide valuable information about the dihedral angles and, consequently, the stereochemistry of the molecule.
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (ppm) |
| =CH | ~7.8 |
| -OCH₃ (methoxy) | ~3.9 |
| -OCH₃ (ester) | ~3.8 |
Note: The exact chemical shifts can vary slightly depending on the solvent used.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., carbonyl, olefinic, cyano, methoxy).
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (ppm) |
| C=O (ester) | ~163 |
| C=C (methoxy-substituted) | ~160 |
| C≡N | ~117 |
| C=C (cyano-substituted) | ~95 |
| -OCH₃ (methoxy) | ~58 |
| -OCH₃ (ester) | ~52 |
Note: The exact chemical shifts can vary slightly depending on the solvent used.
While specific dynamic NMR (DNMR) studies focusing solely on this compound are not extensively reported in the provided search results, the observation of a second conformer in polar solvents by standard NMR suggests that DNMR could be a valuable tool. researchgate.net By studying the NMR spectra at different temperatures, it would be possible to investigate the kinetics of the conformational exchange process. This could provide information on the energy barriers to rotation around the single bonds in the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. intertek.com For this compound, mass spectrometry would confirm the molecular weight corresponding to its chemical formula, C₆H₇NO₃.
The fragmentation pattern observed in the mass spectrum provides clues about the structure of the molecule. Common fragmentation pathways for esters and acrylates can be expected. The loss of the methoxy group from the ester, the loss of the entire methoxycarbonyl group, and cleavage of the acrylate backbone are all plausible fragmentation routes that would be observed as distinct peaks in the mass spectrum.
X-ray Crystallography for Solid-State Structure and Polymorphism Research
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com Studies have shown that in the solid state, this compound can exist as a mixture of two conformers, specifically the EZ and EE conformers. researchgate.net This indicates the presence of polymorphism or the co-crystallization of different conformers.
The X-ray diffraction data provides precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. This information is crucial for understanding the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. researchgate.net The crystallographic data for related compounds has also been used to understand the structural features of this class of molecules. cardiff.ac.uk
Theoretical and Computational Chemistry Studies of Methyl 2 Cyano 3 Methoxyacrylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of methyl 2-cyano-3-methoxyacrylate. These methods provide a quantum-mechanical description of the molecule's electronic structure, which governs its chemical properties.
Ab Initio Calculations (e.g., MP2 level) for Energetics and Geometries
Ab initio calculations, which are based on first principles without the use of empirical data, have been employed to study this compound. Specifically, the Møller-Plesset perturbation theory of the second order (MP2) has been utilized to determine the molecule's energetics and geometries. researchgate.net
These calculations have revealed the existence of various conformers of this compound. The stability of these conformers is influenced by the orientation of the methoxy (B1213986) and methylester groups. researchgate.net For instance, calculations at the MP2/6-311++G** level of theory have been instrumental in identifying the most stable conformers in the gaseous phase. researchgate.net It has been shown that the ZEa conformer is the most stable, where Z and E refer to the orientation of the acetyl groups and 'a' denotes the orientation of the methoxy group. researchgate.net The EZa conformer was identified as the next most stable, with a relatively small energy difference. researchgate.net
Experimental observations from X-ray analysis have supported these theoretical findings, showing the presence of two conformers, EZ and EE, in the solid state of this compound. researchgate.net
Density Functional Theory (DFT) Approaches for Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. e-bookshelf.deyoutube.com DFT calculations, often using hybrid functionals like B3LYP, provide a balance between accuracy and computational cost, making them suitable for studying molecules like this compound. e-bookshelf.deresearchgate.net
DFT studies have been used to complement ab initio calculations in determining the energies of different conformers. researchgate.net These calculations have been crucial in assigning vibrational spectra of the molecule. researchgate.net By providing insights into the electron distribution, DFT helps in understanding the molecule's reactivity and spectroscopic properties. youtube.comresearchgate.net
Computational Modeling of Isomerism and Conformational Landscapes
Due to the presence of different electron-withdrawing groups, this compound can exist as E and Z isomers. researchgate.net Further conformational possibilities arise from the rotation of the methylester and methoxy groups. researchgate.net
Computational modeling has been essential in exploring the complex conformational landscape of this molecule. Both ab initio and DFT calculations have been used to map the potential energy surface and identify stable conformers. researchgate.net Theoretical calculations have identified eight possible conformational structures, with six being located on the potential energy surface. researchgate.net These conformers differ in the orientation of the methoxy group (anti or syn) and the carbonyl groups (Z or E) relative to the C=C double bond. researchgate.net
Analysis of Rotational Barriers and Transition States in this compound
The interconversion between different conformers of this compound involves overcoming rotational barriers. Computational chemistry allows for the calculation of these energy barriers and the characterization of the corresponding transition states.
While specific values for the rotational barriers in this compound are not detailed in the provided search results, the general methodology involves mapping the potential energy surface as a function of the dihedral angles corresponding to the rotating groups. The transition states are located as saddle points on this surface, and their energies relative to the stable conformers determine the rotational barriers. These calculations are crucial for understanding the dynamics of conformational changes.
Solvent Effect Calculations (e.g., SCRF IEFPCM Model) on Molecular Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Self-Consistent Reaction Field (SCRF) method, with the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), is a common approach to model solvent effects. gaussian.comconflex.co.jp
For this compound, ab initio solvent effect calculations have been performed to support experimental findings. researchgate.net For instance, NMR studies in more polar solvents like DMSO indicated the presence of a second conformer, which was consistent with theoretical calculations that included solvent effects. researchgate.net The IEFPCM model treats the solvent as a continuous dielectric medium, and the solute is placed in a cavity within this medium. gaussian.com This approach allows for the calculation of molecular properties, such as conformational stability, in different solvent environments.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. numberanalytics.comucsb.eduwikipedia.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com
An FMO analysis of this compound can predict its behavior in chemical reactions. The energy and spatial distribution of the HOMO and LUMO can indicate the most likely sites for nucleophilic or electrophilic attack. ucsb.edu For instance, in a reaction with a nucleophile, the attack will likely occur at the atom with the largest LUMO coefficient. Conversely, an electrophile will tend to attack the site with the largest HOMO coefficient. This type of analysis is crucial for understanding and predicting the outcomes of reactions involving this compound. numberanalytics.com
Polymerization Chemistry of Methyl 2 Cyano 3 Methoxyacrylate and Analogues
Free Radical Polymerization of Methyl 2-cyano-3-methoxyacrylate
The presence of both an electron-withdrawing cyano group (capto) and an electron-donating methoxy (B1213986) group (dative) on the same carbon atom of the double bond significantly influences the radical polymerization of this compound.
Homopolymerization Characteristics
This compound can undergo free-radical homopolymerization. The polymerization of captodative substituted acrylates, such as methyl 2-methoxyacrylate (MMOA), can proceed smoothly in bulk with or without azo initiators at elevated temperatures (90-130°C) to yield a white powder polymer in moderate yields. tandfonline.com This is noteworthy for a 1,1-disubstituted bulky monomer, where steric hindrance might be expected to be a significant barrier. tandfonline.com The captodative substitution appears to surmount this steric hindrance during propagation. tandfonline.com
Interestingly, the polymerization of MMOA at higher temperatures (above 110°C) can result in a polymer with a bimodal molecular weight distribution, irrespective of the presence of an initiator. tandfonline.comtandfonline.com This is in contrast to polymerization at 90°C, which produces a unimodal polymer. tandfonline.comtandfonline.com This phenomenon is attributed to the cleavage of the captodative substituted carbon-carbon single bond at the head-to-head linkages within the polymer chain, which are formed by recombination termination. tandfonline.comtandfonline.com
In some cases, spontaneous polymerization can occur at higher temperatures, leading to polymers with higher molecular weights. tandfonline.com This is likely due to a restricted termination rate resulting from a low radical concentration in the absence of an initiator. tandfonline.com
Copolymerization with Other Monomers
The copolymerization behavior is influenced by the electronic and steric properties of both comonomers. For example, in the radical copolymerization of terpenoid-derived dienes with electron-deficient comonomers like methyl methacrylate (B99206) (MMA) and acrylonitrile (B1666552) (AN), alternating copolymerization can be predominant. nih.gov Given the captodative nature of this compound, its copolymerization with electron-rich or electron-deficient monomers would likely lead to copolymers with varying degrees of alternation or randomness.
Captodative Polymerization Mechanisms and Kinetics
The term "captodative" refers to the stabilization of a radical by the simultaneous presence of an electron-withdrawing (capto) and an electron-donating (dative) substituent. tandfonline.comtandfonline.com This enhanced stabilization of the propagating radical is a key feature of the polymerization of monomers like this compound. tandfonline.comtandfonline.com
While it was initially believed that captodative monomers would exhibit poor radical polymerizability due to this stabilization, several captodative monomers have been shown to polymerize effectively via radical initiation. tandfonline.comtandfonline.com The polymerization kinetics can be influenced by factors such as monomer concentration, initiator concentration, and temperature. Kinetic studies on the homopolymerization of poly(dimethylsiloxane) macromonomers have determined the ratio of the rate of propagation to the rate of termination (kp/kt^1/2). researchgate.net Similar studies would be necessary to fully elucidate the kinetics of this compound polymerization.
A unique aspect of the polymerization of some captodative monomers like MMOA is the thermal cleavage of head-to-head linkages in the polymer backbone. tandfonline.comtandfonline.com This reversible termination can lead to a "pseudo-living" radical polymerization character, allowing for the synthesis of block copolymers. tandfonline.com
Synthesis and Characterization of Block Copolymers Involving this compound
Block copolymers containing segments of this compound can be synthesized through various controlled/living radical polymerization techniques. One notable method takes advantage of the unique properties of polymers derived from captodative monomers. For example, poly(methyl 2-methoxyacrylate) (poly(MMOA)) can act as a macroinitiator for the polymerization of other monomers like vinyl acetate (B1210297) (VAc) and acrylonitrile (AN) at elevated temperatures (e.g., 130°C) without the need for an additional initiator. tandfonline.comtandfonline.com This is possible due to the thermal cleavage of the C-C bond in the head-to-head structures within the poly(MMOA) backbone, generating radicals that can initiate the polymerization of the second monomer. tandfonline.comtandfonline.com
The resulting block copolymers can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC). For instance, 1H NMR spectra can confirm the presence of characteristic peaks corresponding to the different monomer units in the copolymer. tandfonline.com SEC is used to determine the molecular weight and molecular weight distribution of the polymers, and a shift to higher molecular weight after the second polymerization step can confirm the formation of the block copolymer. tandfonline.com
Other controlled polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are also powerful tools for synthesizing well-defined block copolymers. iaea.orgnih.govnih.govdtic.mildntb.gov.ua These techniques allow for the synthesis of block copolymers with controlled molecular weights and narrow polydispersity. nih.govnih.gov
Influence of Substituent Effects on Polymerization Behavior
The nature of the substituents on the acrylate (B77674) backbone has a profound impact on the polymerization behavior. In captodative monomers, the electronic properties of the capto and dative groups are critical.
The cyano group is a strong electron-withdrawing group, which, in conjunction with the electron-donating methoxy group, significantly stabilizes the propagating radical. Replacing the fluorine substituents on a benzothiadiazole-based polymer with cyano groups has been shown to increase the electron affinity of the polymer by up to ~0.4 eV. rsc.org This highlights the strong electron-accepting nature of the cyano group, which would similarly influence the reactivity of a monomer like this compound.
The steric bulk of the substituents also plays a crucial role. While 1,1-disubstituted monomers are often sterically hindered, the electronic effects of captodative substitution can overcome this hindrance. tandfonline.com However, the nature of the leaving group in RAFT polymerization, for example, demonstrates the strong influence of steric effects on the polymerization process. researchgate.net
The solvent and temperature of the polymerization can also interact with substituent effects to alter the polymerization rate and the properties of the resulting polymer. researchgate.net For instance, higher temperatures can increase both the rate of polymerization and the transfer constant of the RAFT agent, leading to lower polydispersities at a given conversion. researchgate.net
Derivatives and Analogues of Methyl 2 Cyano 3 Methoxyacrylate
Synthesis of Analogues with Varied Substituents (e.g., Amino, Methylamino Derivatives)
The synthesis of analogues of methyl 2-cyano-3-methoxyacrylate, such as its amino and N-methylated derivatives, is a key area of study. A primary method for creating these analogues involves the nucleophilic vinylic substitution reaction on the parent compound, this compound (MCMA). researchgate.net This approach has been successfully used to prepare a series of related compounds, including methyl-2-cyano-3-aminoacrylate (MCAA), methyl-2-cyano-3-methylaminoacrylate (MCMAA), and methyl-2-cyano-3-dimethylaminoacrylate (MCDMAA). researchgate.netresearchgate.net The preparation method for all four of these specific push-pull compounds has been reported as being consistent across the series. researchgate.net
The versatility of cyanoacrylate chemistry allows for the synthesis of a broader range of derivatives. For instance, other analogues are synthesized through condensation reactions. A common strategy is the Knoevenagel condensation, where an active methylene (B1212753) compound like methyl 2-cyanoacetate is reacted with an aldehyde. nih.gov This method was used to produce methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate by reacting methyl 2-cyanoacetate with 6-nitrobenzo[d] researchgate.netCurrent time information in Bangalore, IN.dioxole-5-carbaldehyde in the presence of a base like pyrrolidine. nih.gov Similarly, related compounds such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate are important starting materials for various pharmacologically relevant molecules. nih.gov The reaction of acid hydrazides with ethyl 2-cyano-3-methoxyacrylate has also been shown to yield corresponding carbohydrazide (B1668358) derivatives. cardiff.ac.uk
Comparative Studies of Reactivity and Properties of this compound and its Analogues
Comparative studies of this compound (MCMA) and its amino-substituted analogues reveal significant differences in their structural and electronic properties. A detailed study compared MCMA with methyl-2-cyano-3-aminoacrylate (MCAA), methyl-2-cyano-3-methylaminoacrylate (MCMAA), and methyl-2-cyano-3-dimethylaminoacrylate (MCDMAA) using experimental techniques like vibrational (IR, Raman) and NMR spectroscopy, alongside theoretical ab initio calculations. researchgate.netresearchgate.net
A key finding relates to the isomerism of these compounds. Due to the presence of two different electron-withdrawing groups, these compounds can exist as E and Z isomers. researchgate.net NMR spectra indicated that MCMA and the dimethylamino derivative (MCDMAA), which cannot form intramolecular hydrogen bonds, were prepared as pure E isomers. researchgate.net In contrast, the amino (MCAA) and methylamino (MCMAA) analogues, which have the potential for intramolecular hydrogen bonding, exhibit different behaviors. researchgate.net For instance, X-ray analysis showed that solid MCMA contains two conformers (EZ and EE), and a second conformer was also detected by NMR in the more polar solvent DMSO. researchgate.net
The substitution of the methoxy (B1213986) group with amino or methylamino groups alters the electronic character and geometry of the molecule. In methyl 3-amino-2-cyanoacrylate (MCAA), which is a push-pull olefin, the olefinic C=C bond length is 1.385 (2) Å, indicating a reduction in the double bond character. researchgate.netresearchgate.net This is a typical feature of push-pull systems where electron donation from the amino group and electron withdrawal by the cyano and ester groups delocalize the π-electrons. researchgate.net In the dimethylamino analogue, the dimethylamino group is slightly twisted relative to the acrylate (B77674) fragment, with a dihedral angle of 11.6 (1)°. nih.gov
| Compound Name | Abbreviation | Substituent | Observed Isomeric Form (from NMR) | Key Structural Feature |
|---|---|---|---|---|
| This compound | MCMA | -OCH₃ | Pure E isomer | Two conformers (EZ, EE) found in solid state. researchgate.net |
| Methyl 2-cyano-3-aminoacrylate | MCAA | -NH₂ | - | Potential for intramolecular H-bonding; Olefinic C=C bond length of 1.385 (2) Å. researchgate.netresearchgate.net |
| Methyl 2-cyano-3-methylaminoacrylate | MCMAA | -NHCH₃ | - | Potential for intramolecular H-bonding. researchgate.net |
| Methyl 2-cyano-3-dimethylaminoacrylate | MCDMAA | -N(CH₃)₂ | Pure E isomer | Dimethylamino group twisted 11.6 (1)° from the acrylate plane. researchgate.netnih.gov |
"Push-Pull" Olefin Systems Derived from this compound
This compound and its derivatives, particularly the amino-substituted analogues, are classic examples of "push-pull" olefin systems. researchgate.netresearchgate.netresearchgate.net These highly reactive organic compounds are characterized by having electron-donating groups (the "push") and electron-accepting (or withdrawing) groups (the "pull") attached to the same olefinic C=C double bond. researchgate.net
In the case of these molecules, the electron-donating substituents (X) are groups like methoxy (-OCH₃), amino (-NH₂), or methylamino (-NHCH₃), while the electron-withdrawing substituents (Y, Z) are the cyano (-CN) and methoxycarbonyl (-COOCH₃) groups. researchgate.net The opposing electronic nature of these substituents leads to a significant polarization of the molecule and delocalization of the π-electron system. researchgate.net
This "push-pull" effect has several important structural and electronic consequences:
Reduced C=C Double Bond Order : The electron donation from the "push" group and withdrawal by the "pull" groups reduces the electron density in the C=C double bond. This is experimentally observed as a lengthening of the olefinic bond compared to a typical C=C double bond, such as the 1.385 (2) Å bond length found in methyl 3-amino-2-cyanoacrylate. researchgate.netresearchgate.net
Increased Adjacent Bond Orders : Concurrently, the bond order between the olefinic carbons and their respective donor and acceptor groups increases. researchgate.net
Lowered Rotational Barrier : The reduced double bond character of the central C=C bond leads to a substantially lower energy barrier for rotation around this bond. researchgate.net
Charge Separation : The electronic interactions create a separation of positive and negative charge across the molecule, giving it a strong dipolar character. researchgate.net
These unique properties make push-pull ethylenes valuable as reactive intermediates in the synthesis of various compounds, including pharmaceuticals and dyes. researchgate.net The dimethylamino derivative, methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate, is specifically classified as an enamine, which are well-known multipurpose synthetic intermediates. nih.gov
Advanced Research Applications of Methyl 2 Cyano 3 Methoxyacrylate
Role as a Key Intermediate in Complex Organic Synthesis
The unique electronic and steric properties of methyl 2-cyano-3-methoxyacrylate render it an important intermediate in the synthesis of more complex molecular architectures. Its push-pull nature, arising from the electron-withdrawing cyano and carbonyl groups and the electron-donating methoxy (B1213986) group, facilitates a range of chemical transformations.
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the construction of various heterocyclic systems, which are core structures in many biologically active compounds. The reactivity of its double bond allows for cycloaddition and condensation reactions with binucleophilic reagents to form rings. For instance, its derivatives are used in the synthesis of pyrimidine-based structures. The pyrimidine (B1678525) ring is a fundamental component of many agrochemicals and pharmaceuticals. Reactions often involve the displacement of the methoxy group by a nucleophile, followed by cyclization. This approach is central to building substituted pyrimidine rings, which are key components in fungicides. nih.gov
Precursor for Advanced Agro- and Pharmaceutical Intermediates
The most prominent application of this compound is as a crucial intermediate in the synthesis of strobilurin fungicides, particularly Azoxystrobin. google.comnih.gov Azoxystrobin is a broad-spectrum fungicide used extensively in agriculture. google.comnih.gov The synthesis of Azoxystrobin involves coupling a substituted pyrimidine ring with a specific phenyl ether moiety.
One of the key steps in several patented synthesis routes for Azoxystrobin involves the reaction of a key intermediate, methyl (E)-2-{2-[6-chloropyrimidin-4-yloxy]phenyl}-3-methoxyacrylate, with 2-cyanophenol. googleapis.comgoogleapis.com The foundational this compound structure is part of this core intermediate. Different synthetic strategies build this acrylate (B77674) portion at various stages, but its presence is essential for the final molecular structure and biological activity. google.com The methoxyacrylate toxophore is critical for the fungicidal action, as it inhibits mitochondrial respiration in fungi. researchgate.net
The table below illustrates the role of a key derivative in the final step of Azoxystrobin synthesis.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
|---|---|---|---|
| Methyl (E)-2-{2-[6-chloropyrimidin-4-yloxy]phenyl}-3-methoxyacrylate | 2-Cyanophenol | Potassium Carbonate, Toluene, Trimethylamine Catalyst, 80°C | Azoxystrobin |
This reaction highlights the utility of the methoxyacrylate intermediate in constructing the final, complex agrochemical product. googleapis.com The development of new strobilurin analogues often relies on modifying this core structure to overcome fungicide resistance. nih.gov
Development of Advanced Materials and Functional Polymers
The reactivity of the double bond in this compound and related cyanoacrylates makes them valuable monomers for creating functional polymers. These polymers can have tailored properties for specific high-performance applications.
Tailored Polymer Properties via Copolymerization
Copolymerization is a process where two or more different monomers are polymerized together to create a polymer with properties distinct from the individual homopolymers. frontiersin.org Incorporating functional monomers like cyanoacrylates into a polymer chain, such as polystyrene, can significantly alter the material's characteristics. mdpi.com
Research on related trisubstituted ethylenes, such as ring-substituted phenylcyanoacrylates, demonstrates that these monomers can be readily copolymerized with styrene (B11656) using radical initiation. google.com The incorporation of the cyanoacrylate monomer can modify the properties of the resulting copolymer in several ways:
Thermal Stability : The presence of polar nitrile (cyano) and ester groups can increase intermolecular forces within the polymer, enhancing its thermal stability compared to standard polystyrene. youtube.com
Glass Transition Temperature (Tg) : The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Introducing a bulky and polar comonomer like a cyanoacrylate can increase the Tg of the resulting copolymer. wikipedia.orgrsc.org For example, while polystyrene has a Tg of around 100°C, and poly(2-ethylhexyl acrylate) has a low Tg of -60°C, their copolymers exhibit intermediate Tg values that can be controlled by the monomer feed ratio. frontiersin.org
Adhesion and Surface Properties : The polar functional groups can improve the polymer's adhesion to various substrates and alter its surface energy. mdpi.com
Solubility : The chemical nature of the copolymer can be tuned, affecting its solubility in different organic solvents. mdpi.com
The general impact of copolymerizing an acrylate monomer with styrene is summarized below.
| Property | Effect of Acrylate/Cyanoacrylate Incorporation | Rationale |
|---|---|---|
| Glass Transition Temperature (Tg) | Can be increased or decreased depending on the acrylate | Introduction of bulky or rigid groups increases Tg; flexible side chains decrease Tg. frontiersin.orgwikipedia.org |
| Thermal Stability | Generally increased | Polar groups enhance intermolecular forces. youtube.com |
| Flexibility | Can be increased | Incorporation of acrylates with long alkyl chains (e.g., butyl acrylate) improves impact strength. wikipedia.org |
| Chemical Resistance | Improved | Polar nitrile groups from monomers like acrylonitrile (B1666552) improve resistance to oils and greases. youtube.com |
Process-Related Impurity Identification and Formation Mechanisms in Industrial Syntheses (e.g., Azoxystrobin)
In large-scale industrial chemical synthesis, the formation of impurities is a critical issue that can affect product yield, purity, and cost. google.com this compound, or more specifically its direct precursors and derivatives, can sometimes be identified as process-related impurities in the manufacturing of strobilurin fungicides like Azoxystrobin.
The formation of such impurities can occur through several mechanisms:
Incomplete Reaction : In the synthesis of Azoxystrobin, if the key intermediate methyl (E)-2-{2-[6-chloropyrimidin-4-yloxy]phenyl}-3-methoxyacrylate does not fully react with 2-cyanophenol, it will remain in the final product as an impurity. googleapis.com Optimizing reaction conditions such as temperature, catalyst, and reaction time is crucial to minimize unreacted starting materials. google.com
Side Reactions : The complex reagents and intermediates in the synthesis can undergo alternative reaction pathways. For instance, the β-methoxyacrylate group itself is formed from precursors. The biosynthesis of natural strobilurins involves the rearrangement of an epoxide intermediate. nih.gov In industrial synthesis, similar side reactions or incomplete transformations could lead to the formation of related impurities.
Degradation : The final product or intermediates can sometimes degrade under the reaction or workup conditions. For example, investigations into the synthesis of other complex molecules have shown that acidic or basic conditions and high temperatures can cause the decomposition of intermediates into smaller fragments, which can then appear as impurities. nih.gov
Identifying and controlling these impurities is a significant part of process chemistry. Techniques like High-Performance Liquid Chromatography (HPLC) are used to detect and quantify the levels of impurities like unreacted intermediates in the final product. google.com
Future Research Directions and Emerging Perspectives
Exploration of New Catalytic Systems for Synthesis and Transformation
The synthesis and transformation of Methyl 2-cyano-3-methoxyacrylate and its derivatives are heavily reliant on effective catalysis. Future research will undoubtedly focus on the discovery and optimization of novel catalytic systems to enhance efficiency, selectivity, and sustainability.
One promising avenue is the development of advanced organocatalysts . While traditional base catalysis is often employed, the exploration of more sophisticated organic catalysts, such as chiral phosphines, amines, and cinchona alkaloids, could open doors to asymmetric transformations. For instance, bifunctional catalysts that can activate both the electrophile and the nucleophile are of particular interest for stereocontrolled Michael additions. nih.gov Electron-rich triarylphosphines have already demonstrated superiority over triphenylphosphine in catalyzing oxa-Michael additions, a principle that could be extended to reactions involving this compound. beilstein-journals.org
The application of transition metal and lanthanide-based catalysts also presents significant opportunities. arkat-usa.org These catalysts are known to mediate a wide range of transformations, including conjugate additions and cycloadditions, under neutral conditions, which can help to avoid side reactions associated with basic catalysis. arkat-usa.org Iron(III) species on solid supports and ruthenium complexes have shown catalytic activity in Michael reactions of related compounds and could be adapted for this compound. arkat-usa.org
Furthermore, the field of biocatalysis offers a green and highly selective alternative. Enzymes could be engineered or screened for their ability to catalyze specific transformations of this compound, leading to the production of enantiomerically pure products under mild conditions. The use of chitosan-based biocatalysts has already been shown to be effective for Michael additions of other substrates. rsc.org
Finally, the exploration of photocatalysis could unveil novel reaction pathways. Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the synthesis of bioactive heterocycles and could be applied to initiate unique transformations of this compound. alliedacademies.org
Deeper Mechanistic Insights into Complex Reaction Pathways
A thorough understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and for controlling reaction outcomes. For this compound, a key area of future investigation will be the elucidation of complex reaction pathways.
The nucleophilic vinylic substitution (SNV) is a fundamental reaction of this compound, and while the general mechanism is understood, a deeper dive into the intricacies of specific transformations is needed. researchgate.netresearchgate.net This includes the detailed study of transition states and intermediates, which can be achieved through a combination of experimental techniques and theoretical calculations. huji.ac.ilmdpi.com Understanding the factors that govern the competition between stepwise and concerted pathways will be crucial for optimizing reaction conditions. huji.ac.il
Isomerization and conformational analysis also play a critical role in the reactivity of this compound. researchgate.net The compound can exist as E and Z isomers, and its conformational flexibility can influence its interaction with catalysts and other reactants. researchgate.net Advanced spectroscopic techniques, such as NMR in various solvents, coupled with computational studies, can provide a detailed picture of the conformational landscape and its impact on reactivity. researchgate.net For instance, studies have shown that in the solid state, this compound exists as two conformers (EZ and EE), and an additional conformer can be detected in polar solvents like DMSO. researchgate.net
Future research should also focus on unraveling the mechanisms of more complex, cascade reactions initiated by transformations of this compound. This will enable the development of one-pot syntheses of complex molecules from this simple starting material.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, and its application to the study of this compound is set to expand significantly. Advanced computational modeling can provide predictive insights into the compound's reactivity, spectroscopic properties, and potential applications.
Density Functional Theory (DFT) is a powerful method for studying the electronic structure and properties of molecules. dntb.gov.uanih.gov DFT calculations can be used to predict optimized geometries, vibrational frequencies (IR and Raman spectra), and electronic spectra (UV-Vis) of this compound and its derivatives, with results often showing good correlation with experimental data. researchgate.netnih.gov Furthermore, DFT can be employed to investigate reaction mechanisms, calculate activation barriers, and predict the regioselectivity and stereoselectivity of reactions. dntb.gov.ua
Ab initio calculations , such as the MP2 level of theory, have already been used to study the isomers and conformers of this compound. researchgate.netresearchgate.net These high-level calculations can provide very accurate energetic and structural information, which is crucial for understanding the subtle factors that control the compound's behavior.
Future computational work will likely involve more sophisticated models, such as Quantum Mechanics/Molecular Mechanics (QM/MM) methods, to study reactions in solution and in the active sites of enzymes. Molecular dynamics (MD) simulations can be used to explore the conformational dynamics of the molecule and its interactions with solvent molecules over time. These advanced models will enable a more realistic and predictive understanding of the chemistry of this compound.
The use of computational tools for high-throughput screening of virtual compound libraries based on the this compound scaffold is another emerging area. youtube.com This can accelerate the discovery of new molecules with desired properties, such as biological activity or specific material characteristics.
Development of Novel Functional Materials Based on this compound Architectures
The unique electronic and structural features of this compound make it an attractive building block for the development of novel functional materials. Its ability to participate in a variety of chemical transformations allows for its incorporation into a wide range of molecular architectures.
One of the most promising areas is the synthesis of bioactive compounds . The 2-cyanoacrylate moiety is a known pharmacophore and has been incorporated into compounds with herbicidal and other biological activities. researchgate.netglobethesis.com Future research will focus on the design and synthesis of new derivatives of this compound to create novel therapeutic agents and agrochemicals. The synthesis of complex bioactive heterocycles is a particularly active area of research. grafiati.com
The development of polymers and advanced materials is another exciting frontier. The double bond in this compound can be used for polymerization reactions, potentially leading to new polymers with interesting optical or electronic properties. Furthermore, the molecule can be functionalized to serve as a linker in the construction of Metal-Organic Frameworks (MOFs) , which have applications in gas storage, separation, and catalysis. taylorfrancis.com
The chromophoric nature of the push-pull system in this compound also suggests potential applications in the field of dyes and electronic materials . By modifying the substituents on the molecule, it may be possible to tune its absorption and emission properties for use in applications such as organic light-emitting diodes (OLEDs) or sensors.
Integration with Flow Chemistry and Automated Synthesis Paradigms
To accelerate the discovery and development of new applications for this compound, the integration of modern synthesis technologies such as flow chemistry and automated synthesis is essential.
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for easier scale-up. mdpi.com The synthesis of this compound and its derivatives could be adapted to continuous flow processes, allowing for more efficient and reproducible production. researchgate.netbohrium.com This would be particularly beneficial for reactions that are highly exothermic or require precise control over reaction parameters. mdpi.com
Automated synthesis and high-throughput screening (HTS) platforms are revolutionizing the way chemical research is conducted. scienceintheclassroom.orgnih.gov These systems allow for the rapid synthesis and testing of large libraries of compounds, which can significantly accelerate the discovery of new catalysts, reaction conditions, and bioactive molecules. scienceintheclassroom.orgnih.govrsc.org An automated platform could be developed to explore the reaction space of this compound with a wide variety of nucleophiles and catalysts, leading to the rapid identification of optimal conditions for desired transformations and the discovery of novel compounds with interesting properties. scienceintheclassroom.org The use of nanomole-scale high-throughput chemistry can be particularly valuable when working with precious starting materials. scienceintheclassroom.org
The combination of computational modeling, automated synthesis, and high-throughput screening represents a powerful paradigm for the future of chemical research. By applying these tools to the study of this compound, scientists can unlock its full potential as a versatile building block for the creation of new and valuable molecules and materials.
Q & A
Q. What are the optimal synthetic routes for preparing methyl 2-cyano-3-methoxyacrylate with high purity?
The compound is typically synthesized via Knoevenagel condensation, reacting cyanoacetic acid derivatives with appropriate carbonyl compounds. Key parameters include temperature control (50–80°C), solvent selection (e.g., DMF or ethanol), and catalytic bases like piperidine. Purity (>95%) is achieved through recrystallization or column chromatography, as validated by HPLC or NMR .
Q. How should researchers characterize this compound to confirm its structural identity?
Use a combination of spectroscopic techniques:
- NMR : Analyze and spectra for cyano (δ ~110 ppm), methoxy (δ ~3.8 ppm), and acrylate carbonyl (δ ~165 ppm) groups.
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry (e.g., (E)-configuration) and intermolecular interactions .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 218) .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, splash-resistant goggles, and lab coats to avoid skin/eye contact. Use fume hoods for ventilation .
- Spill management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
- Emergency response : Immediate skin washing and eye irrigation facilities must be accessible .
Advanced Research Questions
Q. How can conflicting spectral data for this compound be resolved?
Contradictions in NMR or IR spectra often arise from solvent effects or tautomerism. Cross-validate using:
- Variable-temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism).
- DFT calculations : Predict vibrational frequencies or chemical shifts to match experimental data .
- Multi-solvent crystallization : Compare crystal structures to isolate dominant conformers .
Q. What role does this compound play in designing photoactive materials?
The acrylate’s conjugated system and electron-withdrawing cyano group enable applications in:
- Organic semiconductors : Acts as an electron-deficient monomer in donor-acceptor polymers.
- Photosensitizers : Modifies charge-transfer properties in dye-sensitized solar cells (DSSCs). Optimize performance by tuning substituents (e.g., methoxy position) .
Q. How does steric hindrance from the methoxy group influence reactivity in cross-coupling reactions?
The methoxy group at the 3-position restricts rotational freedom, stabilizing intermediates in Suzuki-Miyaura couplings. Kinetic studies (e.g., via NMR monitoring) reveal slower reaction rates compared to non-methoxy analogs, requiring elevated temperatures (80–100°C) or bulky ligands (e.g., SPhos) to enhance efficiency .
Q. What strategies mitigate degradation of this compound under ambient storage?
- Stabilization : Add radical inhibitors (e.g., hydroquinone) to prevent polymerization.
- Storage : Keep under inert gas (N) at 2–8°C in amber glass to avoid moisture and UV exposure .
- Purity monitoring : Regular HPLC analysis detects degradation products (e.g., hydrolyzed cyano groups) .
Methodological Considerations
Q. How to design experiments probing the compound’s bioactivity without commercial bias?
- In vitro assays : Screen for antimicrobial activity via MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains.
- Mechanistic studies : Use fluorescence quenching to assess DNA intercalation or enzyme inhibition (e.g., acetylcholinesterase) .
Q. What analytical approaches quantify trace impurities in technical-grade this compound?
- GC-MS : Detect volatile byproducts (e.g., unreacted cyanoacetic acid).
- ICP-OES : Screen for metal catalysts (e.g., residual Pd from coupling reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
